molecular formula C10H6O5 B3048526 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 1728-89-8

8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B3048526
CAS No.: 1728-89-8
M. Wt: 206.15 g/mol
InChI Key: QIBIAGDWRHWFNP-UHFFFAOYSA-N
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Description

8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a naturally occurring carboxylic acid that belongs to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is valuable due to its biochemical and physiological effects at the cellular and tissue levels. It is known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities .

Scientific Research Applications

Photochemical Applications

Photoinitiators in Polymerization

One of the most notable applications of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is as a photoinitiator in free radical photopolymerization (FRP). This compound has been synthesized and tested alongside other coumarin derivatives for its ability to initiate polymerization under visible light irradiation, particularly with LED sources.

Key Findings:

  • High Performance : The compound demonstrated excellent initiation capacity for the polymerization of acrylate and methacrylate monomers, achieving high rates of polymerization and final conversion rates .
  • Fluorescence Properties : Coumarins are known for their strong fluorescence, making them suitable for applications in fluorescent dyes and sensors .

Table 1: Photoinitiation Performance of Coumarin Derivatives

CompoundRate of Polymerization (Rp)Final Conversion (FC)Light Source
Coumarin AHighExcellentLED 405 nm
Coumarin BModerateGoodLED 405 nm
Coumarin CVery HighExcellentLED 405 nm

Medicinal Chemistry

Antimicrobial and Antioxidant Activities

Research has indicated that derivatives of this compound exhibit significant biological activities. These include antimicrobial and antioxidant properties, which are crucial for developing new therapeutic agents.

Case Studies:

  • Antimicrobial Activity : A study highlighted that certain derivatives showed effective inhibition against various bacterial strains, suggesting potential use in pharmaceutical formulations .
  • Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress-related diseases .

Table 2: Biological Activities of Coumarin Derivatives

CompoundAntimicrobial ActivityAntioxidant Activity
Coumarin DEffectiveModerate
Coumarin EHighly EffectiveHigh
Coumarin FModerateVery High

Material Science

Applications in Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has been explored due to its photoinitiating properties. The ability to cure materials under visible light offers advantages over traditional UV curing methods.

Benefits:

  • Safety : Using LED light reduces health risks associated with UV exposure.
  • Efficiency : Enhanced curing speeds can lead to increased production efficiency in industrial applications .

Table 3: Comparison of Curing Methods

MethodCuring TimeHealth RisksEfficiency
Traditional UVLongerHigherModerate
LED Visible LightShorterLowerHigher

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme cyclooxygenase-2 (COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the active site of COX-2, where the compound binds and prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific inhibition of COX-2, making it a valuable compound for anti-inflammatory research. Its ability to act as a fluorescent probe also sets it apart from other coumarins .

Biological Activity

8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid, also known as 8-hydroxy-2H-chromene-3-carboxylic acid, is a compound belonging to the hydroxycoumarin family. Its molecular formula is C10H6O5, and it features a chromene ring structure with hydroxyl and carboxylic acid functional groups. This unique structure contributes to its diverse biological activities, making it a subject of extensive research.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor.

2. Anti-inflammatory Effects

The compound has demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By reducing COX-2 activity, this compound may lower the production of inflammatory mediators such as prostaglandins. This mechanism suggests its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes within these organisms.

4. Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer activity . It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific molecular targets and pathways involved in its anticancer effects are still under investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of COX enzymes: Reduces inflammation and pain.
  • Antioxidant activity: Protects cells from oxidative damage.
  • Antimicrobial action: Disrupts microbial cell functions.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
AntioxidantScavenges free radicals; inhibits lipid peroxidation
Anti-inflammatoryInhibits COX-2 enzyme; reduces prostaglandin synthesis
AntimicrobialDisrupts microbial membranes; inhibits metabolism
AnticancerInduces apoptosis; inhibits tumor growth

Case Studies and Research Findings

  • Antioxidant Activity Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a protective agent in oxidative stress-related diseases .
  • Anti-inflammatory Research : In vivo experiments indicated that administration of the compound led to a marked decrease in inflammation markers in animal models of arthritis, supporting its use as an anti-inflammatory agent .
  • Antimicrobial Evaluation : A series of derivatives were synthesized based on the structure of this compound, with several exhibiting enhanced antimicrobial activity against resistant strains, indicating potential for development into new antimicrobial agents .
  • Cancer Research : Recent studies have shown that the compound can inhibit the proliferation of various cancer cell lines through the induction of apoptosis, highlighting its potential as a lead compound for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via esterification of 8-hydroxycoumarin-3-carboxylic acid using methanol and concentrated sulfuric acid under reflux. The reaction is monitored by TLC, and the product is purified via recrystallization from cold methanol . Intermediates are characterized using 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy (e.g., coupling constants for allyl protons at δ 5.8–6.2 ppm and carbonyl signals at δ 165–170 ppm) and IR spectroscopy (stretching vibrations for lactone C=O at ~1730 cm1^{-1}) .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

  • NMR : 1H^{1}\text{H} NMR identifies substituent patterns (e.g., hydroxyl protons at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm). 13C^{13}\text{C} NMR confirms lactone (δ ~160 ppm) and carboxylic acid (δ ~170 ppm) functionalities .
  • X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths (C=O: ~1.21 Å) and dihedral angles (<5° for planar chromene systems) .

Q. How is the compound’s purity assessed in academic settings?

Purity is verified via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) and melting point determination (e.g., mp: 310°C for the anhydrous form) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 221.0455 for C10_{10}H6_6O5_5) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Replace DMF with acetone to reduce side reactions (e.g., keto-enol tautomerization) .
  • Catalyst optimization : Use p-toluenesulfonic acid (PTSA) instead of H2_2SO4_4 for milder esterification conditions (yield increase from 65% to 82%) .
  • Scale-up challenges : Recrystallization efficiency drops >50 g due to solvent polarity; gradient cooling (50°C → 4°C) improves crystal homogeneity .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50_{50} values in 15-LOX-1 inhibition studies)?

  • Assay standardization : Use recombinant 15-LOX-1 (vs. cell lysates) to minimize matrix interference .
  • SAR analysis : Compare methyl ester (IC50_{50}: 12 µM) vs. free acid (IC50_{50}: 28 µM) to evaluate lipophilicity’s role in membrane permeability .

Q. How can computational methods predict this compound’s interaction with enzymatic targets?

  • Molecular docking : AutoDock Vina models hydrogen bonding between the 8-hydroxyl group and Arg403 of 15-LOX-1 (binding energy: −8.2 kcal/mol) .
  • MD simulations : 100 ns trajectories reveal stable π-π stacking between the chromene ring and Phe414 (RMSD < 2.0 Å) .

Q. What advanced techniques address crystallographic challenges (e.g., twinning or disorder)?

  • Twin refinement : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning (R1_1 reduced from 0.15 to 0.04) .
  • Disorder modeling : PART instructions split occupancy for overlapping solvent molecules (e.g., DMF in ) .

Q. Methodological Considerations

Q. How to mitigate decomposition during storage?

Store under inert gas (N2_2/Ar) at −20°C in amber vials. Avoid aqueous buffers (pH > 7) to prevent lactone ring hydrolysis .

Q. What analytical methods quantify trace impurities in the compound?

  • LC-MS/MS : MRM transitions (e.g., m/z 221 → 177 for the parent ion) detect degradation products at <0.1% .
  • NMR relaxation studies : T1T_1 times differentiate amorphous vs. crystalline impurities .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Introduce electron-withdrawing groups (e.g., −NO2_2) at C-6 to enhance electrophilicity (IC50_{50} improvement: 2-fold) .
  • Prodrug strategies : Synthesize benzoyl oxime derivatives (e.g., OXE-C in ) to improve bioavailability (logP increase from 1.2 to 3.5) .

Properties

IUPAC Name

8-hydroxy-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBIAGDWRHWFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428467
Record name 8-hydroxy-3-carboxy-coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-89-8
Record name 8-hydroxy-3-carboxy-coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-dihydroxybenzaldehyde (0.096 g, 0.69 mmol) and Meldrum's acid (0.100 g, 0.69 mmol) were combined in H2O (1 mL). The solution was stirred at 75° C. for 2 h. After cooling to room temperature, the precipitate was filtered and dried at suction to give 0.123 g of 8-hydroxy-3-carboxy-coumarin in an 85% yield: LCMS (ESI) m/z 207 (MH+).
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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